DL-Alanyl-DL-leucine
Description
The Role of Dipeptides in Biochemical Systems
Dipeptides are fundamental to various biological processes. numberanalytics.com They serve as the essential building blocks for the synthesis of more complex polypeptides and proteins. numberanalytics.com Beyond this structural role, many dipeptides exhibit distinct biological activities. For instance, some function as neurotransmitters or neuromodulators, while others possess antioxidant properties or participate in cell signaling pathways. numberanalytics.com
In biological systems, dietary proteins are broken down into dipeptides and individual amino acids. The absorption of dipeptides is notably efficient, sometimes even more so than that of free amino acids, due to a distinct uptake mechanism. wikipedia.org Certain dipeptides, like carnosine, which is found in muscle and brain tissues, are involved in functions such as controlling cellular pH and providing protection against oxidation. wikipedia.orgyoutube.com The diverse functions of dipeptides underscore their importance in a wide array of physiological activities, from metabolic regulation to intercellular communication. taylorandfrancis.comnumberanalytics.com
Rationale and Scope of Academic Inquiry into dl-Alanyl-dl-leucine
The synthetic dipeptide this compound has become a subject of focused academic inquiry primarily for its utility as a model compound in chemical research. Its structure makes it an excellent building block for the laboratory synthesis of more complex peptides, allowing researchers to investigate the mechanics of peptide bond formation and the stereoselectivity of chemical reactions.
Research has identified this compound in various contexts. For example, it was one of several dipeptides used in a study on the suppression of Fusarium wilt, a soilborne plant disease, although it did not induce the same suppressive effects as the target compound being investigated. nih.gov It has also been identified as a constituent in extracts from marine macro-algae. niscpr.res.in Furthermore, its interaction with enzymes has been a subject of study; for instance, a novel aminopeptidase (B13392206) from the bacterium Ochrobactrum anthropi was found to be active toward peptides containing D-amino acids, including this compound. pu-toyama.ac.jp These varied applications highlight its role as a tool in biochemical and agricultural research.
Stereoisomeric Considerations in Dipeptide Research
Stereochemistry, which is the spatial arrangement of atoms within molecules, is a critical factor in dipeptide chemistry as it dictates their biological activity and how they interact with other molecules like enzymes and receptors. numberanalytics.com Many biological systems are highly specific, often recognizing only one stereoisomer of a compound. numberanalytics.com
The designation "this compound" indicates that the compound is a mixture of stereoisomers. Alanine (B10760859) and leucine (B10760876) each have a stereocenter, meaning they can exist in two non-superimposable mirror-image forms, or enantiomers: the "L" (levo) and "D" (dextro) forms. ncert.nic.in Consequently, this compound is a synthetic, racemic mixture composed of four distinct stereoisomers. The IUPAC (International Union of Pure and Applied Chemistry) has noted that names like "this compound" can be misleading and suggests that "ambo-alanyl-ambo-leucine" is a more precise term to describe such a mixture. qmul.ac.uk The study of these mixtures is essential for understanding how different spatial configurations influence the chemical and biological properties of peptides. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 1999-42-4 |
| Physical State | White solid wikipedia.org |
| Solubility | Soluble in water |
Table 2: Stereoisomers of Alanyl-Leucine
| Stereoisomer | Description |
|---|---|
| L-Alanyl-L-leucine | Composed of L-alanine and L-leucine (B1674790). |
| D-Alanyl-D-leucine | Composed of D-alanine (B559566) and D-leucine. |
| L-Alanyl-D-leucine | A diastereomer composed of L-alanine and D-leucine. |
| D-Alanyl-L-leucine | A diastereomer composed of D-alanine and L-leucine. |
The compound this compound is a mixture of these four stereoisomers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936873 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-42-4, 1638-60-4, 3303-34-2 | |
| Record name | DL-Alanyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dl Alanyl Dl Leucine and Its Analogues
Chemical Synthesis Strategies for Dipeptide Formation
Chemical synthesis of dipeptides is a foundational aspect of peptide chemistry, generally involving a four-step process: the protection of reactive functional groups, activation of the carboxyl group, formation of the peptide bond, and subsequent deprotection. mdpi.comresearchgate.net
Solution-phase peptide synthesis (SPPS) remains a versatile method for producing dipeptides. This classical approach involves conducting all reactions in a homogeneous solution. The fundamental steps include rendering the amino group of one amino acid non-nucleophilic through a protecting group, such as the carbobenzoxy (Cbz) or tert-butyloxycarbonyl (Boc) group, and activating the carboxyl group of the second amino acid. wikipedia.orgnih.gov Coupling agents are employed to facilitate the formation of the amide bond by activating the carboxylic acid. wikipedia.org
A notable variation in solution-phase methods is the activation of the amine function instead of the carboxylic acid, allowing for peptide chain elongation in the N→C direction, which mimics the process of ribosomal protein synthesis. One such strategy employs 1,1'-Carbonyldiimidazole (CDI) to create an activated α-amino ester intermediate. This intermediate can then react with a second amino acid ester, often catalyzed by copper(II) bromide (CuBr₂) and 1-Hydroxybenzotriazole (HOBt), to form the dipeptide. orgsyn.org This approach is considered a greener alternative as CDI is safer and more atom-economical than many traditional coupling reagents. orgsyn.org A sequential one-pot strategy has been developed to avoid the isolation of the activated intermediate, further simplifying the process. orgsyn.org
Key Steps in CDI-Mediated Solution-Phase Synthesis
| Step | Description | Reagents |
|---|---|---|
| 1. Amine Activation | The amino group of an amino acid ester is activated in situ. | 1,1'-Carbonyldiimidazole (CDI) |
| 2. Coupling | The activated amine reacts with a second amino acid to form the peptide bond. | Second amino acid, CuBr₂, HOBt (catalytic) |
| 3. Workup | The reaction is quenched and the product is isolated via acid-base extraction and purification. | HCl solution, Dichloromethane |
This table illustrates a modern solution-phase approach for dipeptide synthesis.
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support (resin). nih.govacs.org This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. nih.gov While often used for long peptides, SPPS is highly effective for the rapid and automated synthesis of dipeptides. scielo.br
The process typically proceeds in the C-to-N direction. The C-terminal amino acid is first attached to a resin, such as Trityl chloride resin, which allows for mild cleavage conditions later. scielo.br The synthesis cycle involves the removal of a temporary Nα-protecting group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, followed by the coupling of the next Nα-protected amino acid. scielo.br
For certain sequences, especially those containing hydrophobic amino acids like alanine (B10760859) and leucine (B10760876), aggregation of the growing peptide chains on the resin can hinder reaction rates. sigmaaldrich.com To mitigate this, specialized dipeptide building blocks are often used. These include:
Pseudoproline Dipeptides: These units introduce a temporary oxazolidine (B1195125) structure, disrupting the secondary structures that lead to aggregation. The native sequence is restored during the final cleavage from the resin. sigmaaldrich.com
Dmb Dipeptides: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of a glycine (B1666218) residue can also prevent aggregation. These are introduced as a pre-formed dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH, for sequences containing an Ala-Gly motif. sigmaaldrich.com
Depsipeptide Building Blocks: To create analogues like depsipeptides, where an amide bond is replaced by an ester bond, pre-synthesized Fmoc-depsidipeptide units can be incorporated directly during SPPS. rsc.orgnih.gov
Enzymatic Synthesis of Diastereomeric Dipeptides
Biocatalysis has emerged as a powerful and sustainable alternative to chemical synthesis, offering high specificity and eliminating the need for extensive protecting group chemistry. researchgate.netgsa.ac.uk Enzymes can catalyze the formation of peptide bonds with excellent control over stereochemistry.
Several classes of enzymes are capable of synthesizing dipeptides:
Hydrolases (Proteases/Esterases): In low-water environments or with activated substrates, the natural hydrolytic action of these enzymes can be reversed to favor peptide bond formation. mdpi.comnih.gov This can be kinetically or thermodynamically controlled. mdpi.comfrontiersin.org
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that act as a modular assembly line to build complex peptides independent of ribosomes. They utilize an adenylation (A) domain to select and activate specific amino acids. mdpi.comresearchgate.net
ATP-Grasp Enzymes: This superfamily includes enzymes like D-alanine-D-alanine ligase, which use the energy from ATP hydrolysis to form peptide bonds, often via an acylphosphate intermediate. mdpi.com
Aminopeptidases and Ligases: Specific enzymes have been identified with broad substrate specificity, making them useful biocatalysts. An aminopeptidase (B13392206) from Streptomyces septatus (SSAP) has been shown to efficiently synthesize various dipeptides in 98% methanol (B129727) using a free amino acid as the acyl donor and an amino acid methyl ester as the acceptor. nih.gov Similarly, L-amino acid ligases (Lals) are promising biocatalysts for dipeptide synthesis. researchgate.net The simple dipeptide seryl-histidine (Ser-His) has even been shown to possess catalytic activity, capable of forming peptide bonds from activated precursors, hinting at the evolutionary origins of more complex enzymes. cuny.edu
The practical application of enzymes allows for the development of highly specific synthetic pathways.
A continuous, two-step enzymatic system has been designed for dipeptide production. In this cascade, carboxypeptidase Y first catalyzes the condensation of an amino acid ester and an amino acid amide to form a dipeptide-amide. A second reactor containing a peptide-amidase then removes the amide group to yield the final dipeptide. nih.gov This separation prevents the carboxypeptidase from hydrolyzing the newly formed peptide bond. nih.gov
The aminopeptidase from Streptomyces septatus (SSAP) demonstrates remarkable versatility. Research has shown its ability to synthesize a wide range of dipeptides, including those with bulky hydrophobic side chains, which are often challenging to synthesize chemically. nih.gov The efficiency of SSAP in a high-methanol environment highlights its potential for industrial applications. nih.gov
Dipeptide Synthesis Yields using SSAP Enzyme
| Acyl Donor (Free Amino Acid) | Acyl Acceptor (Aminoacyl-OMe) | Product (Dipeptide-OMe) | Yield (%) |
|---|---|---|---|
| Phenylalanine | Phenylalanine-OMe | Phe-Phe-OMe | >50 |
| Alanine | Tyrosine-OMe | Ala-Tyr-OMe | ~45 |
| Valine | Tyrosine-OMe | Val-Tyr-OMe | ~30 |
Data adapted from studies on the specificity of aminopeptidase from Streptomyces septatus TH-2 (SSAP) in 98% methanol. nih.gov The table shows the conversion yield of the free amino acid into the dipeptide product.
Another example is the synthesis of N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ), a precursor to an antimicrobial dipeptide, using a protease called granulosain. The reaction, performed under kinetic control in a biphasic aqueous-organic system, achieved a 71% yield. frontiersin.org
Optimization of Chiral Purity and Stereoselectivity in Dipeptide Synthesis
Achieving the correct stereochemistry is paramount in peptide synthesis, as the biological activity of a peptide is dependent on its three-dimensional structure. nih.gov Enantiomeric impurities, such as the formation of a d-isomer where an l-isomer is intended, can arise from contaminated starting materials or from racemization during the synthesis process itself. nih.govnih.gov
Several strategies are employed to maximize chiral purity and control stereoselectivity:
Submonomeric Solid-Phase Synthesis: To prevent racemization at the α-carbon during coupling in SPPS, a submonomeric approach can be used. In this method, a chiral backbone unit is first attached to the growing chain, and the nucleobase (in the case of peptide nucleic acids) or other side chain is added in a subsequent step. This has been shown to yield products with very high optical purity. researchgate.net
Chiral Auxiliaries and Reagents: Stereoselective reactions can be guided by using chiral auxiliaries. For instance, an oxazolidinone auxiliary has been used to provide excellent diastereocontrol in a tandem chain-extension-aldol reaction for creating a peptide isostere. nih.gov Other methods include the regio- and stereoselective synthesis of dipeptide mimetics using organocopper-mediated reactions and intramolecular Suzuki couplings. nih.gov
Intrinsic Chiral Selection: Research has shown that in some cases, the reaction process itself can exhibit an intrinsic preference for certain stereoisomers. In the formation of proline-containing cyclic dipeptides (diketopiperazines), L-proline was found to react preferentially with D-amino acids over L-amino acids, demonstrating a mechanism of chiral selection that predates enzymatic catalysis. frontiersin.org
Advanced Catalysis: Cutting-edge research focuses on developing catalysts that can exert precise stereocontrol. Bioinspired peptide-phosphonium salts have been used as phase-transfer catalysts to achieve enantioselective synthesis through a combination of ion-pairing and hydrogen-bonding interactions, creating a defined chiral environment that recognizes one enantiomer over the other. acs.org
Analytical Verification: Ensuring chiral purity requires robust analytical methods. A common technique involves hydrolyzing the final peptide and analyzing the resulting amino acids. To account for any racemization that might occur during the hydrolysis step itself, the reaction is often performed in deuterated acid, allowing for precise quantification of the original enantiomeric purity via methods like chiral high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). nih.gov
Sophisticated Analytical Techniques for the Characterization and Purity Assessment of Dl Alanyl Dl Leucine
Chromatographic Methodologies for Dipeptide Resolution and Quantification
Chromatography stands as a cornerstone in the analysis of peptides, offering powerful tools for the separation of complex mixtures based on the differential partitioning of analytes between a stationary and a mobile phase. For a dipeptide mixture like dl-alanyl-dl-leucine, chromatographic techniques are indispensable for resolving the constituent stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Dipeptide Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of dipeptides due to its high resolution, speed, and sensitivity. Chiral HPLC, in particular, is essential for the separation of the stereoisomers of this compound. This is typically achieved by using a chiral stationary phase (CSP) that interacts differentially with each stereoisomer, leading to different retention times.
Commonly used CSPs for peptide enantiomers and diastereomers include those based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin), cyclodextrins, and derivatized polysaccharides like amylose. sigmaaldrich.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the peptide stereoisomers, driven by a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. epa.govchromatographytoday.com
The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving optimal separation. epa.gov The pH of the buffer can influence the ionization state of the dipeptide's amino and carboxyl groups, thereby affecting its interaction with the stationary phase. Detection is commonly performed using UV absorbance at a low wavelength (around 210-220 nm) where the peptide bond absorbs, or with mass spectrometry (MS) for enhanced sensitivity and structural information. nih.gov
Research on the chiral separation of similar dl-dipeptides provides insight into the expected chromatographic behavior of this compound stereoisomers. For instance, a study on the separation of dl-leucine-dl-tryptophan on an AmyCoat-RP column demonstrated successful resolution of the four stereoisomers. nih.gov The elution order and retention factors are highly dependent on the specific interactions between each stereoisomer and the chiral stationary phase.
| Stereoisomer | Retention Factor (k') for DL-Leucine-DL-Tryptophan* | Separation Factor (α) | Resolution (Rs)*** |
|---|---|---|---|
| L-Leu-L-Trp | 2.25 | - | - |
| D-Leu-D-Trp | 3.60 | 1.60 | 7.76 |
| D-Leu-L-Trp | 5.00 | 1.39 | 8.05 |
| L-Leu-D-Trp | 6.50 | 1.30 | 7.19 |
Ion Exchange Chromatography in Dipeptide Separation
Ion-exchange chromatography (IEC) separates molecules based on their net charge. purdue.edu This technique is particularly useful for separating peptides that have different charge characteristics at a given pH. nih.gov For dipeptides like alanyl-leucine, the charge is primarily determined by the terminal amino and carboxyl groups, and their pKa values.
In the context of this compound, while all stereoisomers have the same primary sequence and thus the same theoretical isoelectric point, subtle differences in their three-dimensional structures can lead to slight variations in their pKa values. These small differences in charge can sometimes be exploited for separation under carefully controlled pH conditions.
A more common application of IEC in the analysis of dipeptide stereoisomers involves derivatization. For instance, a method has been developed where individual D- and L-amino acids are first separated and then derivatized with an enantiomerically pure reagent, such as tert-butyloxycarbonyl-L-alanine-N-hydroxysuccinimide (t-BOC-L-Ala-ONSu), to form diastereomeric dipeptides. nih.gov These diastereomers, having different physicochemical properties, can then be readily separated by conventional ion-exchange chromatography. nih.gov The determination of the D- and L-amino acid content in this manner is reported to be accurate and reproducible, with a coefficient of variation between 3-5%. nih.gov
| Parameter | Description |
|---|---|
| Stationary Phase | A resin with fixed charged groups (e.g., sulfonate for cation exchange, quaternary amine for anion exchange). |
| Mobile Phase | A buffered aqueous solution. Elution is typically achieved by changing the pH or increasing the salt concentration. |
| Separation Principle | Based on the net charge of the dipeptide at the mobile phase pH. Peptides with a higher opposite charge to the resin bind more strongly and elute later. |
| Application to this compound | Direct separation of stereoisomers is challenging but may be possible under optimized conditions. More commonly used for separating diastereomeric derivatives. nih.gov |
Paper Chromatography and High-Voltage Paper Electrophoresis for Peptide Profiling
Paper chromatography is a classical analytical technique that separates compounds based on their differential partitioning between a stationary phase (cellulose paper) and a mobile phase (a solvent mixture). buffalostate.edu The separation is influenced by factors such as the polarity of the peptide and the solvent system used. buffalostate.edu The relative mobility of a substance is expressed as its Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. buffalostate.edu While less common now for quantitative analysis, it can still be a useful tool for qualitative peptide profiling. The Rf value of a peptide is influenced by its amino acid composition and sequence.
| Dipeptide | Solvent System | Observed Rf Value |
|---|---|---|
| Glycyl-glycine | Phenol-water (0.3% ammonia) | 0.41 |
| Glycyl-alanine | Phenol-water (0.3% ammonia) | 0.54 |
| Alanyl-glycine | Phenol-water (0.3% ammonia) | 0.54 |
| Alanyl-alanine | Phenol-water (0.3% ammonia) | 0.66 |
Advanced Spectroscopic Approaches for Structural Elucidation and Quantitative Studies
Spectroscopic techniques provide invaluable information about the molecular structure, conformation, and concentration of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of peptides in solution. springernature.com For this compound, NMR can be used to confirm the covalent structure and, crucially, to differentiate between the stereoisomers.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the chemical environment of each atom in the molecule. The chemical shifts of the α-protons and α-carbons are particularly sensitive to the stereochemistry of the adjacent amino acid residue. In a mixture of diastereomers (e.g., L-Ala-L-Leu and L-Ala-D-Leu), separate signals for the corresponding nuclei of each diastereomer can often be observed, allowing for their identification and quantification. nih.govresearchgate.net The differentiation of enantiomers (e.g., L-Ala-L-Leu and D-Ala-D-Leu) requires the use of a chiral solvating agent or a chiral derivatizing agent to create a diastereomeric environment that makes the enantiomers magnetically non-equivalent.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to assign all the proton signals and to obtain information about the through-bond and through-space connectivities, respectively. walisongo.ac.id This information is critical for determining the three-dimensional conformation of the peptide in solution. For instance, a study on the stereochemical determination of a peptide antibiotic successfully used ¹H NMR to distinguish between diastereomers by comparing the chemical shifts of specific proton resonances. nih.gov
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Alanine (B10760859) - Cα | ~50-52 |
| Alanine - Cβ | ~17-19 |
| Leucine (B10760876) - Cα | ~51-53 |
| Leucine - Cβ | ~40-42 |
| Leucine - Cγ | ~24-26 |
| Leucine - Cδ1, Cδ2 | ~21-23 |
| Carbonyl (C=O) | ~173-176 |
Ultraviolet-Visible (UV/VIS) Spectroscopy for Spectrophotometric Quantification
Ultraviolet-Visible (UV/VIS) spectroscopy measures the absorption of light by a molecule as a function of wavelength. The peptide bond itself exhibits a strong absorbance in the far-UV region, typically around 190-230 nm. thermofisher.com This property can be used for the quantitative analysis of this compound, provided that no other components in the sample absorb in this region.
Since neither alanine nor leucine contains an aromatic side chain, this compound does not have significant absorbance in the near-UV region (250-300 nm). nih.gov This distinguishes it from peptides containing tryptophan, tyrosine, or phenylalanine. The UV spectrum of leucine, for example, shows absorption starting at around 200 nm, which plateaus near 210 nm and then decreases. sielc.com
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength (e.g., 214 nm). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. optica.org While UV/VIS spectroscopy is a simple and accessible method for quantification, it does not provide information about the stereochemical purity of the sample. Therefore, it is often used in conjunction with a separation technique like HPLC.
| Property | Description |
|---|---|
| Wavelength of Maximum Absorbance (λmax) | Typically in the far-UV region (190-230 nm) due to the peptide bond. |
| Molar Absorptivity (ε) | Relatively low compared to peptides with aromatic residues. It is dependent on the number of peptide bonds. |
| Application | Primarily used for quantitative analysis of total peptide concentration. |
| Limitation for this compound | Does not differentiate between stereoisomers. Requires a pure standard for accurate quantification. |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis
Mass spectrometry is a cornerstone technique for the molecular weight verification and structural elucidation of peptides. For a compound like this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition and identifying the correct substance from potential impurities. The specificity of peptide identification can be significantly enhanced by obtaining mass measurements with high mass measurement accuracy (MMA). nih.gov
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the dipeptide. In this process, the protonated molecule (the precursor ion) is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) provide sequence-specific information. The fragmentation of peptides generally occurs at the amide bonds, leading to the formation of characteristic b- and y-type ions. The "mobile proton" model describes how a proton migrates to different sites on the peptide backbone under collision energy, weakening the peptide bond and causing it to break. nih.gov This analysis confirms the amino acid sequence and the integrity of the peptide backbone. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (ToF) analyzers are particularly effective for the rapid and accurate analysis of small peptides. nih.gov
Below is a table detailing the expected mass spectrometric data for this compound.
Table 1: Mass Spectrometry Data for this compound
| Analyte | Formula | Theoretical Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Major Predicted Fragment Ions (m/z) |
|---|
This table presents theoretical values. Observed masses in high-resolution instruments should be within a few parts per million (ppm) of these values.
Chiral Separation Techniques for the Constituent Amino Acids and Dipeptide Isomers
Due to the presence of two chiral centers in this compound, it is a mixture of four stereoisomers. Distinguishing between these diastereomers (L-Ala-D-Leu and D-Ala-L-Leu) and enantiomeric pairs (L-Ala-L-Leu and D-Ala-D-Leu) is essential for purity assessment and is often accomplished using chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common and effective method. nih.govunh.edu
The direct separation of peptide stereoisomers is challenging but achievable with specialized CSPs. chiraltech.com These phases create a chiral environment where transient diastereomeric complexes are formed between the selector and the analyte isomers, resulting in different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose, have proven effective for resolving the stereomers of dipeptides. For example, a study on the similar compound DL-leucine-DL-tryptophan demonstrated baseline separation of all four stereomers on an amylose-based column, highlighting the power of this approach. researchgate.net
Furthermore, it is often necessary to verify the enantiomeric purity of the constituent amino acids, alanine and leucine, after hydrolysis of the dipeptide. Chiral HPLC methods are also used for this purpose. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful in resolving underivatized amino acid enantiomers. sigmaaldrich.com On these columns, the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com Another approach involves using chiral crown ether-based columns, which can separate the D- and L-forms of most primary amino acids without derivatization. shimadzu.com
The table below summarizes representative findings for the chiral separation of dipeptide stereoisomers and constituent amino acids, based on published research for similar compounds.
Table 2: Representative Chiral HPLC Separation Data
| Analyte | Chiral Stationary Phase (CSP) Type | Typical Elution Order | Example Separation Factor (α) | Example Resolution (Rs) |
|---|---|---|---|---|
| Dipeptide Stereoisomers (e.g., Leu-Trp) | Polysaccharide (Amylose-based) | L-L < D-D < D-L < L-D | α (DD/LL) = 1.60α (DL/DD) = 1.39α (LD/DL) = 1.30 | Rs > 7.0 for all pairs |
| Amino Acid Enantiomers (e.g., Leucine) | Macrocyclic Glycopeptide (Teicoplanin-based) | L-form < D-form | 1.34 | 6.39 |
Data for dipeptide stereoisomers are based on the separation of DL-leucine-DL-tryptophan. Data for leucine enantiomers are from separation on an Astec CHIROBIOTIC T column. sigmaaldrich.com The elution order for amino acids on chiral crown ether columns is typically D before L. shimadzu.com Separation factor (α) indicates the selectivity between two peaks, while resolution (Rs) quantifies how well they are separated.
Physicochemical Investigations of Dl Alanyl Dl Leucine in Solution and Solid States
Solute-Solvent Interactions and Hydration Phenomena
The interaction of dl-alanyl-dl-leucine with solvent molecules, particularly in aqueous systems, is fundamental to understanding its behavior in biological and chemical systems. These interactions are primarily governed by the peptide backbone and the specific nature of the alanine (B10760859) and leucine (B10760876) side chains.
Determination of Partial Molar Volumes of Dipeptides in Aqueous Systems
The partial molar volume (V) of a solute at infinite dilution provides insight into the volume changes that occur upon its introduction into a solvent, reflecting the intrinsic volume of the solute and the effects of its interaction with the solvent. For dipeptides like this compound, the partial molar volume in aqueous solution is influenced by the constituent amino acid residues.
Volumetric properties are a sensitive tool for understanding interactions in solution. tandfonline.com The limiting apparent molar volume, V, which is the partial molar volume at infinite dilution, is free from solute-solute interactions and provides valuable information about solute-cosolute interactions. tandfonline.com Studies on various amino acids and dipeptides have shown that the partial molar volumes are influenced by factors such as temperature and the nature of the side chains. tandfonline.comresearchgate.net For instance, research on glycyl dipeptides has demonstrated that the standard partial molar volume can be expressed by those of the corresponding amino acids through an additivity scheme. researchgate.net
Table 1: Illustrative Partial Molar Volumes of Related Amino Acids and Dipeptides in Water at 298.15 K
| Compound | Partial Molar Volume (V) / cm³mol⁻¹ |
| Glycine (B1666218) | 43.2 |
| DL-Alanine | 60.5 |
| Glycylglycine | 76.3 |
| Glycyl-L-leucine | 122.5 |
Note: This table is illustrative and based on data for related compounds. Specific experimental values for this compound are needed for a precise determination.
Analysis of Electrostriction Effects on Solute Hydration
In aqueous solutions, the zwitterionic nature of dipeptides like this compound, with its charged amino (-NH₃⁺) and carboxyl (-COO⁻) groups, leads to a significant ordering and compression of surrounding water molecules. This phenomenon, known as electrostriction, results in a reduction in the volume of the system.
Molecular dynamics simulations on the dipeptide glycyl-l-alanine (B1332730) have revealed the presence of an electrostrictive effect in the surrounding water structure. aip.org This effect manifests as an increase in the number of interstitial water molecules in the second coordination shell of the peptide. aip.org The change in volume due to electrostriction can be related to the number of water molecules hydrated to the amino acid or peptide. tandfonline.com The hydration of peptides is a complex phenomenon influenced by both the charged terminal groups and the nature of the side chains. nih.govrsc.org The hydrophobic side chain of leucine in this compound would also play a role in structuring the local water environment, in addition to the electrostriction caused by the charged termini.
pH-Dependent Solution Equilibria and Ionic Speciation of Dipeptides
The ionic form of this compound in solution is highly dependent on the pH of the medium. The terminal α-amino group and the terminal α-carboxyl group have distinct pKa values, leading to different charged species being dominant at various pH ranges.
Table 2: Ionic Speciation of this compound at Different pH Values (Illustrative)
| pH Range | Dominant Species | Structure (Schematic) | Net Charge |
| pH < pKa₁ (~2-3) | Cationic | H₃N⁺-Ala-Leu-COOH | +1 |
| pKa₁ < pH < pKa₂ | Zwitterionic | H₃N⁺-Ala-Leu-COO⁻ | 0 |
| pH > pKa₂ (~9-10) | Anionic | H₂N-Ala-Leu-COO⁻ | -1 |
Note: The pKa values are illustrative and would need to be experimentally determined for this compound.
Intermolecular Interactions and Self-Assembly of Dipeptides in Solution
The interplay of various non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, governs the intermolecular interactions and potential for self-assembly of this compound in solution. nih.gov Dipeptides are known to self-assemble into well-ordered structures such as tubes, spheres, and fibers. rsc.org
Crystal Engineering and Polymorphism of this compound
The arrangement of this compound molecules in the solid state is a subject of crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including peptides. Different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. While the solid-state cyclization of dipeptides upon heating has been studied, specific research on the crystal engineering and polymorphism of this compound is not extensively documented in the surveyed literature. researchgate.net
Investigation of Hydrogen Bonding Networks and Crystal Packing
The amino group (-NH₃⁺) can act as a hydrogen bond donor, while the carboxylate group (-COO⁻) and the peptide carbonyl oxygen can act as hydrogen bond acceptors. This leads to the formation of robust, often three-dimensional, networks that stabilize the crystal lattice. nih.govnih.govacs.org The specific conformation of the peptide backbone and the packing of the hydrophobic side chains of alanine and leucine will also significantly influence the final crystal structure. The dimensionality of these hydrogen bond networks can induce diverse physical properties in peptide crystals. nih.govacs.org
Characterization of Conformational Polymorphs and Solvates
The solid-state properties of dipeptides, including polymorphism and the formation of solvates, are critical areas of investigation in materials science and pharmaceutical development. Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physicochemical properties such as solubility, stability, and melting point. Solvates are crystalline solid adducts containing either stoichiometric or nonstoichiometric amounts of a solvent. The characterization of these different solid forms is crucial for understanding and controlling the behavior of a compound.
Despite the importance of these phenomena, a detailed search of the scientific literature reveals a notable absence of specific studies focused on the conformational polymorphs and solvates of this compound. While the compound is mentioned in various contexts, including as a building block in peptide synthesis and in biological studies, dedicated research into its solid-state chemistry, specifically the isolation and characterization of its potential polymorphic and solvated forms, does not appear to be publicly available.
In broader studies of related amino acids and dipeptides, techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy are commonly employed to identify and characterize different solid-state forms. For instance, studies on similar racemic amino acids have demonstrated the existence of different crystalline packing and the formation of hydrates, which are influenced by crystallization conditions such as the solvent and temperature. However, no such specific data has been reported for this compound.
Data Tables
Due to the lack of experimental data in the reviewed literature concerning the conformational polymorphs and solvates of this compound, no data tables can be generated.
Enzymatic Hydrolysis and Biotransformation Pathways of Dl Alanyl Dl Leucine
Identification and Characterization of Peptidases and Proteases Acting on dl-Alanyl-dl-leucine
A diverse array of peptidases from various organisms has been shown to hydrolyze dipeptides containing alanine (B10760859) and leucine (B10760876) residues. While studies specifically focusing on the racemic mixture of this compound are limited, research on individual stereoisomers provides significant insights into the enzymes capable of its cleavage.
One notable enzyme is the proline iminopeptidase (Pip) from Xanthomonas campestris pv. citri. This enzyme has been identified through its ability to hydrolyze d-alanyl-l-leucine, thereby enabling an Escherichia coli leucine auxotroph to grow on a medium where this dipeptide was the sole source of l-leucine (B1674790). The gene encoding this peptidase has been cloned and expressed, revealing a protein with a molecular mass of approximately 35 kDa, which likely forms a multimeric active enzyme. While its primary activity is against prolyl-p-nitroanilide, its ability to act on a d-amino acid-containing dipeptide highlights its potential role in the biotransformation of this compound.
Furthermore, studies on the hydrolysis of larger peptides containing the d-alanyl-l-leucine motif point to the involvement of mammalian enzymes. In rat plasma, the hydrolysis of d-ala²-[l-leu]enkephalin, a synthetic opioid peptide, is primarily attributed to the combined action of aminopeptidase (B13392206) M and angiotensin-converting enzyme (ACE) . This suggests that these enzymes possess the capability to recognize and cleave the peptide bond between a d-alanine (B559566) and an l-leucine residue. Aminopeptidase M is a membrane-bound zinc metalloprotease known for its broad substrate specificity in cleaving N-terminal amino acids from peptides. ACE, a key enzyme in the renin-angiotensin system, is a dipeptidyl carboxypeptidase that also exhibits activity towards various peptide substrates.
Microbial sources are also rich in peptidases that can act on dipeptides with varying stereochemistry. For instance, leucine aminopeptidases from various bacteria, such as Pseudomonas putida, are known to hydrolyze a wide range of amino acid amides and dipeptides, although their specificity for d-amino acid-containing peptides can vary. researchgate.net
The table below summarizes the peptidases identified to act on stereoisomers of alanyl-leucine.
| Enzyme Name | Source Organism | Substrate Stereoisomer(s) |
| Proline Iminopeptidase (Pip) | Xanthomonas campestris pv. citri | d-Alanyl-l-leucine |
| Aminopeptidase M | Rat Plasma | d-Alanyl-l-leucine (within a larger peptide) |
| Angiotensin-Converting Enzyme (ACE) | Rat Plasma | d-Alanyl-l-leucine (within a larger peptide) |
Mechanistic Studies of Enzymatic Dipeptide Cleavage
The cleavage of the peptide bond in alanyl-leucine stereoisomers by peptidases follows well-established catalytic mechanisms, primarily involving either a metal ion or a catalytic dyad/triad (B1167595) of amino acid residues in the active site.
For metallopeptidases, such as aminopeptidase M and angiotensin-converting enzyme, a zinc ion is typically coordinated in the active site. This zinc ion acts as a Lewis acid, polarizing the carbonyl group of the scissile peptide bond and stabilizing the negative charge of the tetrahedral intermediate that forms during hydrolysis. A water molecule, activated by a nearby basic residue (often a glutamate (B1630785) or aspartate), then acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate is then resolved by the transfer of a proton, leading to the cleavage of the peptide bond and the release of the constituent amino acids.
Serine peptidases, such as the proline iminopeptidase from Xanthomonas campestris, utilize a catalytic triad composed of serine, histidine, and aspartate. nih.gov In this mechanism, the histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group. This makes the serine oxygen a potent nucleophile that attacks the carbonyl carbon of the peptide bond, forming a covalent acyl-enzyme intermediate. The N-terminal portion of the dipeptide is released, and the acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, which is activated by the histidine residue, now acting as a general acid. This regenerates the active enzyme and releases the C-terminal amino acid.
The precise orientation of the substrate within the active site, dictated by the specific interactions between the amino acid side chains and the enzyme's binding pockets, is crucial for catalysis to occur.
Stereospecificity of Enzyme-Substrate Interactions for this compound
The stereochemistry of both the alanine and leucine residues in this compound significantly influences which enzymes can hydrolyze the dipeptide and the efficiency of the cleavage.
Most peptidases exhibit a strong preference for l-amino acids, a reflection of the chirality of proteinogenic amino acids. Therefore, the l-alanyl-l-leucine isomer is generally the most readily hydrolyzed by a wide range of common aminopeptidases.
However, the existence of enzymes capable of acting on d-amino acid-containing peptides is well-documented, particularly in microorganisms. The proline iminopeptidase from Xanthomonas campestris demonstrates a clear ability to hydrolyze d-alanyl-l-leucine . This indicates that its active site can accommodate a d-amino acid at the N-terminal position (P1 position) while still recognizing the l-amino acid at the C-terminal position (P1' position).
The hydrolysis of l-alanyl-d-leucine and d-alanyl-d-leucine is less commonly observed. However, specialized d-aminopeptidases and certain carboxypeptidases are known to exist. For example, d-alanyl-d-alanine (B1587853) carboxypeptidases are crucial enzymes in bacterial cell wall metabolism and are the targets of penicillin antibiotics. While their primary substrate is d-ala-d-ala, the potential for activity on other d-amino acid-containing dipeptides exists.
The ability of aminopeptidase M and ACE to hydrolyze the d-ala-l-leu linkage within a larger peptide suggests a degree of flexibility in their active sites, allowing them to accommodate the d-configuration at the P1 position.
The stereospecificity of these enzymatic reactions is a critical factor in the biotransformation of the racemic this compound. It can lead to the selective depletion of certain stereoisomers, resulting in an enrichment of the less readily hydrolyzed forms.
Kinetic Analysis of Dipeptide Hydrolysis
The kinetic parameters of enzymatic hydrolysis, specifically the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), provide quantitative measures of enzyme affinity for the substrate and the efficiency of the catalytic process. While comprehensive kinetic data for the hydrolysis of all four stereoisomers of alanyl-leucine by a single enzyme are scarce in the literature, available information allows for a comparative understanding.
For the proline iminopeptidase from Xanthomonas campestris, its ability to support the growth of a leucine auxotroph on d-alanyl-l-leucine as the sole leucine source implies that the kinetic parameters for the hydrolysis of this isomer are sufficient to provide a life-sustaining rate of leucine release. The enzyme was also shown to hydrolyze l-alanyl-p-nitroanilide and d-alanyl-p-nitroanilide, indicating a capacity to act on both l- and d-alanine at the N-terminus.
Studies with leucine aminopeptidases from various sources have established their kinetic parameters for l-leucine-containing substrates. For instance, a recombinant leucine aminopeptidase from Vibrio proteolyticus exhibited a catalytic efficiency (kcat/Km) of 3.87 min-1 μM-1 for l-leucine-p-nitroanilide. While not a direct measure for l-alanyl-l-leucine, it provides a benchmark for the hydrolysis of a related l-amino acid derivative.
The following table presents hypothetical kinetic data to illustrate the expected differences in the enzymatic hydrolysis of the four stereoisomers of alanyl-leucine by a typical l-aminopeptidase and a hypothetical d-aminopeptidase.
Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of Alanyl-Leucine Stereoisomers
| Enzyme | Substrate Stereoisomer | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| Typical l-Aminopeptidase | l-Alanyl-l-leucine | 1.5 | 50 | 3.3 x 104 |
| d-Alanyl-l-leucine | >100 | <0.1 | <1 | |
| l-Alanyl-d-leucine | >100 | <0.1 | <1 | |
| d-Alanyl-d-leucine | No activity | No activity | No activity | |
| Hypothetical d-Aminopeptidase | l-Alanyl-l-leucine | >100 | <0.1 | <1 |
| d-Alanyl-l-leucine | 2.0 | 30 | 1.5 x 104 | |
| l-Alanyl-d-leucine | >100 | <0.1 | <1 |
Note: This table is for illustrative purposes and does not represent actual experimental data for a single enzyme.
Q & A
Q. What are the established methods for synthesizing dl-Alanyl-dl-leucine in laboratory settings, and how is its structural integrity validated?
Methodological Answer: Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu protection strategies are used, with coupling reagents like HBTU or DIC. Post-synthesis, purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity. Structural validation requires tandem techniques:
- 1H/13C NMR to confirm backbone connectivity and stereochemistry.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC with UV detection (210 nm) to assess purity (>95%). Reporting must adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including full experimental protocols in supplementary materials .
Q. Which analytical techniques are most reliable for characterizing this compound in aqueous solutions?
Methodological Answer: A multi-technique approach is critical:
- Circular Dichroism (CD) Spectroscopy : Detects secondary structure changes under varying pH/temperature.
- Dynamic Light Scattering (DLS) : Monitors aggregation in buffered solutions.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular integrity post-solubilization. Triplicate measurements and statistical validation (e.g., ±2% error margins) are essential to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's stability in biological matrices?
Methodological Answer: Contradictions often arise from matrix-specific interferences (e.g., serum proteins). To address this:
- Design systematic stability assays under controlled variables (pH, temperature, ionic strength).
- Use LC-MS/MS for quantification, paired with stable isotope-labeled internal standards to correct for matrix effects.
- Apply the FINER framework to evaluate study feasibility and novelty, ensuring experiments fill knowledge gaps (e.g., stability in in vivo vs. in vitro systems) .
- Triangulate data with prior literature to identify outliers and validate hypotheses .
Q. What experimental strategies optimize this compound synthesis for high enantiomeric excess (ee) while minimizing racemization?
Methodological Answer: Racemization during coupling steps can be mitigated via:
- Low-temperature synthesis (0–4°C) with carbodiimide-based activators.
- Chiral HPLC analysis (e.g., Chirobiotic T column) to monitor ee at each step.
- Design of Experiments (DoE) to optimize reaction time, solvent polarity, and base concentration. Document all parameters in supplementary materials to enable replication .
Q. How should researchers design studies to investigate this compound's interactions with lipid bilayers?
Methodological Answer: Use model membrane systems (e.g., liposomes, Langmuir monolayers) with controlled lipid compositions. Key steps:
- Fluorescence Anisotropy : Track peptide insertion into membranes labeled with DPH probes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Molecular Dynamics (MD) Simulations : Predict interaction sites and energetics. Replicate experiments across ≥3 membrane batches to account for bilayer heterogeneity .
Data Integrity & Reproducibility
Q. What protocols ensure data reproducibility in this compound pharmacokinetic studies?
Methodological Answer:
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.
- Blinded Analysis : Assign sample IDs randomly to avoid bias during LC-MS/MS data processing.
- Raw Data Archiving : Share HPLC chromatograms, NMR spectra, and MS datasets in public repositories (e.g., Zenodo). Journals like Beilstein Journal of Organic Chemistry mandate detailed supplementary sections for replication .
Conflict Resolution in Literature
Q. How can conflicting reports on this compound's enzymatic hydrolysis rates be reconciled?
Methodological Answer: Discrepancies may stem from enzyme source variability (e.g., trypsin vs. chymotrypsin). To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
